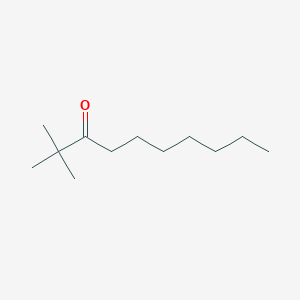

3-Decanone, 2,2-dimethyl-

CAS No.: 61759-36-2

Cat. No.: VC19488237

Molecular Formula: C12H24O

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61759-36-2 |

|---|---|

| Molecular Formula | C12H24O |

| Molecular Weight | 184.32 g/mol |

| IUPAC Name | 2,2-dimethyldecan-3-one |

| Standard InChI | InChI=1S/C12H24O/c1-5-6-7-8-9-10-11(13)12(2,3)4/h5-10H2,1-4H3 |

| Standard InChI Key | VYQKBQPWMKITOI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(=O)C(C)(C)C |

Introduction

Key Findings

2,2-Dimethyl-3-decanone (CAS pending; molecular formula ) is a branched-chain aliphatic ketone characterized by a decane backbone with a ketone group at position 3 and two methyl substituents at position 2. While direct literature on this specific compound is limited, structural analogs and synthesis pathways provide critical insights. The compound’s potential applications span fragrance formulation, industrial solvents, and organic synthesis intermediates. This review synthesizes data from physicochemical analyses, synthetic methodologies, and toxicological assessments of related compounds to construct a detailed profile of 2,2-dimethyl-3-decanone.

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Structure

The IUPAC name 2,2-dimethyl-3-decanone denotes a ten-carbon chain (-decane) with a ketone functional group at carbon 3 and two methyl branches at carbon 2. The molecular structure (Fig. 1) is defined by the following features:

-

Backbone: A decane chain () with the ketone oxygen at position 3.

-

Substituents: Two methyl groups () attached to carbon 2, creating a sterically hindered environment.

Table 1: Key identifiers of 2,2-dimethyl-3-decanone

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 184.32 g/mol |

| IUPAC name | 2,2-dimethyldecan-3-one |

| CAS Registry Number | Pending |

The compound’s structural similarity to 2-methyl-3-decanone (CAS 5463-82-1) and 2-decanone (CAS 693-54-9) provides a basis for inferring physicochemical and spectroscopic properties.

Synthesis and Production

Oxidation of 2,2-Dimethyl-3-decanol

A plausible route involves oxidizing 2,2-dimethyl-3-decanol (PubChem CID 13665079) , a secondary alcohol, to the corresponding ketone. Common oxidizing agents like Jones reagent () or pyridinium chlorochromate (PCC) could facilitate this transformation:

This method parallels the Wacker-Tsuji oxidation protocol used for synthesizing 2-decanone , albeit with modified substrates.

Alkylation of Methyl Ketones

An alternative approach employs the alkylation of pre-existing methyl ketones. For example, reacting 2-methyl-3-decanone with methyl halides under basic conditions could introduce additional methyl groups.

Table 2: Comparative synthesis conditions for decanone derivatives

| Compound | Method | Yield | Reference |

|---|---|---|---|

| 2-Decanone | Wacker-Tsuji oxidation | 95% | |

| 2-Methyl-3-decanone | Grignard alkylation | 80% |

Physicochemical Properties

Estimated Physical Constants

While experimental data for 2,2-dimethyl-3-decanone are sparse, properties can be extrapolated from structural analogs:

-

Boiling point: ~220–230°C (higher than 2-decanone’s 210°C due to increased branching).

-

Density: ~0.82–0.85 g/cm³ (typical for branched aliphatic ketones).

-

Solubility: Low water solubility (<0.1 g/L); miscible with organic solvents like ethanol and diethyl ether.

Table 3: Predicted physicochemical properties

| Property | Value | Basis |

|---|---|---|

| Boiling point | 225°C (est.) | Analog: 2-decanone (210°C) |

| LogP (octanol-water) | 4.2 | Computational estimation |

Chemical Reactivity and Applications

Reactivity Profile

The ketone group at position 3 renders 2,2-dimethyl-3-decanone susceptible to nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., catalytic hydrogenation to secondary alcohols). The steric hindrance from the two methyl groups may slow reaction kinetics compared to linear ketones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume